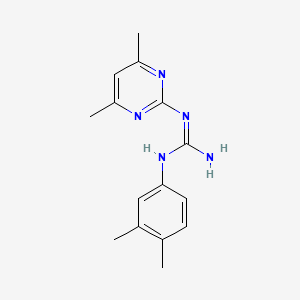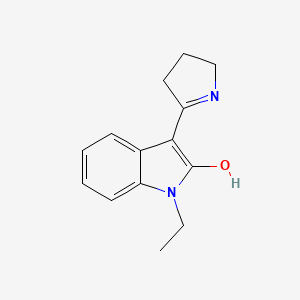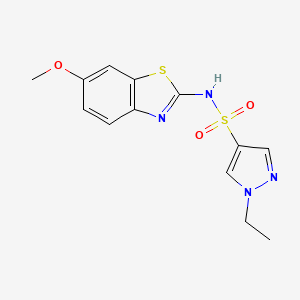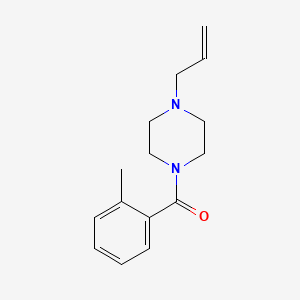
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPPG, is a chemical compound that has been the subject of scientific research due to its potential applications in pharmacology. DMPPG is a guanidine derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further study.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its pharmacological effects by binding to the voltage-gated sodium channels and inhibiting their activity. This results in a decrease in the influx of sodium ions into the cells, leading to a reduction in the amplitude and frequency of action potentials. This mechanism of action makes N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine a potential candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of neurotransmitter release, and the reduction of inflammation. Additionally, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages as a pharmacological agent, including its ability to selectively target voltage-gated sodium channels and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, including:
1. Further investigation of its mechanism of action and its potential use in the treatment of neurological disorders.
2. Development of more effective synthesis methods to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in larger quantities and in a more cost-effective manner.
3. Exploration of the potential use of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the treatment of other diseases, such as cancer and cardiovascular diseases.
4. Investigation of the potential side effects of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and the development of strategies to minimize these effects.
5. Development of novel derivatives of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a promising compound that has been the subject of scientific research due to its potential applications in pharmacology. Its ability to modulate ion channels and its potential use in the treatment of neurological disorders make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine, followed by the addition of guanidine hydrochloride. The resulting compound can be purified through column chromatography to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in its pure form.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied for its potential use as a pharmacological agent due to its ability to modulate ion channels, particularly the voltage-gated sodium channels. This compound has been found to inhibit the activity of these channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIFZSAFENSWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)


![3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5310779.png)
![2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5310786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)
![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)